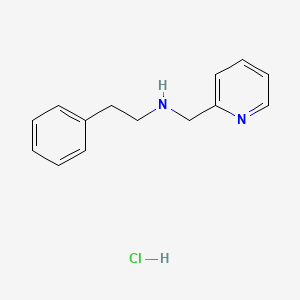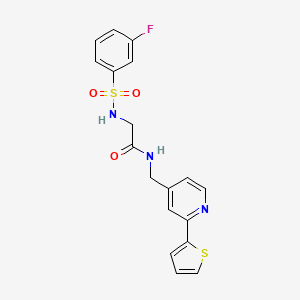
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of piperidine, sulfonyl, oxadiazole, and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 3,5-dimethylpiperidine derivative. This can be achieved through the alkylation of piperidine with appropriate alkyl halides under basic conditions.
Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl piperidine intermediate.
Oxadiazole Formation: The oxadiazole ring is synthesized separately by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling Reaction: The final step involves coupling the sulfonyl piperidine intermediate with the oxadiazole derivative and 4-methoxyphenyl benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the methoxy group, leading to the formation of corresponding N-oxides or phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or phenols, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Pharmaceuticals: It may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Material Science: The compound’s functional groups could be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or act as an agonist/antagonist at a receptor, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-12-16(2)14-27(13-15)33(29,30)20-10-6-17(7-11-20)21(28)24-23-26-25-22(32-23)18-4-8-19(31-3)9-5-18/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRVVPCUYNWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2648586.png)

![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2648588.png)
![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)
![N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2648590.png)





![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)
![4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2648606.png)

